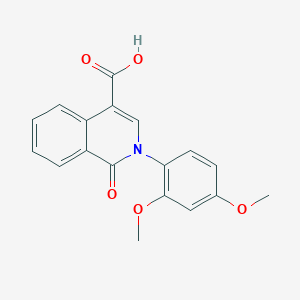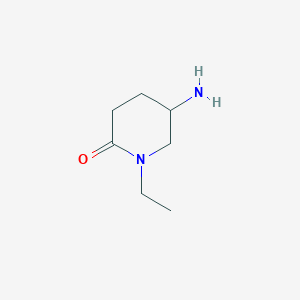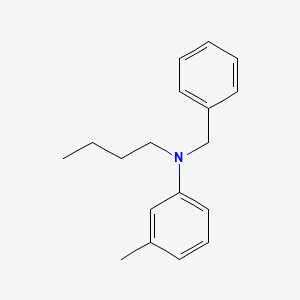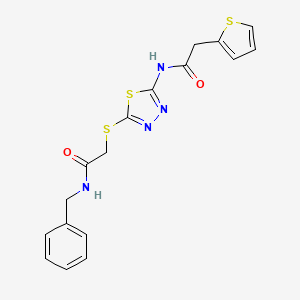
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic compound containing functional groups such as carboxylic acid and isoquinoline . The presence of dimethoxyphenyl suggests that it has a benzene ring with two methoxy (OCH3) substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and its electronic structure .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Acid Cyclization in Heterocycles : Zinchenko et al. (2009) studied the reaction of compounds structurally related to 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, leading to the formation of various isoquinolines and cinnolines, highlighting its role in the synthesis of complex heterocycles (Zinchenko et al., 2009).
Derivative Synthesis : Aghekyan et al. (2009) utilized a derivative of this compound in the synthesis of novel tetrahydroisoquinoline derivatives, demonstrating its versatility in chemical synthesis (Aghekyan et al., 2009).
Cocrystal Formation : Linden et al. (2006) explored cocrystals of diastereoisomers of related 1,4-dihydropyridine derivatives, indicating the potential of this compound in crystallography and structural chemistry (Linden et al., 2006).
Pharmacological Research
Synthesis of Biologically Active Derivatives : Ukrainets et al. (2014) synthesized N-R-amide derivatives of a structurally similar compound and evaluated their antihypoxic activities, highlighting the potential in drug discovery and pharmacological research (Ukrainets et al., 2014).
Metabolic Pathway Studies : Paek et al. (2006) conducted a study on the metabolism of HM-30181, a compound similar to 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, in rats. This research provides insights into the metabolic pathways of similar compounds (Paek et al., 2006).
Enantioselective Synthesis : O'Reilly et al. (1990) reported on the enantioselective synthesis of a related isoquinolinecarboxylic acid, which is crucial for the development of stereospecific pharmaceuticals (O'Reilly et al., 1990).
Molecular Chemistry
Novel Synthesis Methods : Blanco et al. (2006) described an improved method for synthesizing derivatives of a similar isoquinolinecarboxylic acid, contributing to the field of molecular chemistry and synthesis (Blanco et al., 2006).
Functionalization and Chemical Transformations : Quintiliano et al. (2012) achieved the synthesis of a functionalized tetrahydroisoquinoline, demonstrating the compound's potential in complex chemical transformations (Quintiliano et al., 2012).
Autooxidation and Rearrangement Reactions : Blanco et al. (2009) investigated the autooxidation and rearrangement reactions of isoquinolinone derivatives, contributing to the understanding of reaction mechanisms in organic chemistry (Blanco et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-11-7-8-15(16(9-11)24-2)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBAAKJRUBYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)





![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)



![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)
![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)